2-(4,4-Difluorooxan-3-yl)ethan-1-amine

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Non-fluorinated tetrahydropyran amine analogs introduce confounding metabolic variables that compromise SAR reproducibility. This gem-difluoro building block directly addresses CYP-mediated oxidative metabolism at the tetrahydropyran ring, enabling unambiguous PK/PD readouts. • Enhanced metabolic stability via 4,4-difluoro motif vs. unfluorinated analog (2-(tetrahydropyran-3-yl)ethanamine). • Lowered amine pKa (pred. ~10.3) for matched molecular pair SAR studies. • Primary amine handle supports amide coupling & reductive amination; robust C-F bonds preserve core integrity throughout derivatization.

Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
Cat. No. B13240120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluorooxan-3-yl)ethan-1-amine
Molecular FormulaC7H13F2NO
Molecular Weight165.18 g/mol
Structural Identifiers
SMILESC1COCC(C1(F)F)CCN
InChIInChI=1S/C7H13F2NO/c8-7(9)2-4-11-5-6(7)1-3-10/h6H,1-5,10H2
InChIKeyIWJQBUMTJUOXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,4-Difluorooxan-3-yl)ethan-1-amine: Sourcing & Molecular Profile


2-(4,4-Difluorooxan-3-yl)ethan-1-amine (CAS: 1780533-89-2) is a fluorinated primary amine featuring a tetrahydropyran (oxane) ring substituted with a gem-difluoro group at the 4-position and an ethylamine side chain at the 3-position [1]. This molecule belongs to the class of fluorinated heterocyclic amines and serves as a versatile building block for medicinal chemistry and agrochemical research [2]. Its defining structural feature—the 4,4-difluoro substitution pattern—confers distinct physicochemical properties relevant to drug design, including enhanced metabolic stability and modulated lipophilicity, which differentiate it from non-fluorinated tetrahydropyran amine analogs . This compound is commercially available with typical purities of 95% or greater .

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Fluorinated heterocyclic amine building block for medicinal chemistry and agrochemical research
4,4-Difluorooxane core with primary ethylamine handle
+
Supports metabolic stability and lipophilicity modulation studies
Gem-difluoro motif for ADME property screening
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Compatible with standard amine derivatization workflows
Acylation, reductive amination, sulfonamide synthesis
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Reported research-grade purity for synthesis and SAR campaigns
Commercially available; specification review recommended

2-(4,4-Difluorooxan-3-yl)ethan-1-amine vs. Unfluorinated Tetrahydropyran Amines


In procurement and research workflows, the substitution of a fluorinated building block with its non-fluorinated analog is a known source of project failure and data inconsistency. The 4,4-difluoro motif in 2-(4,4-difluorooxan-3-yl)ethan-1-amine is not merely a decorative modification. The gem-difluoro group fundamentally alters the electronic environment of the tetrahydropyran ring, impacting conformational preferences, basicity (pKa of the amine), and hydrogen-bonding capacity . Furthermore, the strong C-F bond resists oxidative metabolism, which can lead to drastically different in vivo half-lives and clearance rates when this compound is incorporated into a lead series compared to its unfluorinated counterpart, 2-(tetrahydropyran-3-yl)ethanamine . Relying on generic, non-fluorinated tetrahydropyran amines for SAR studies introduces confounding variables that preclude accurate assessment of target engagement and pharmacokinetic profiles, making specific procurement of the difluoro analog essential for reproducible and translational research outcomes [1].

This Compound
4,4-Difluorooxane core with gem-difluoro motif; reported metabolic stability context from class-level studies
Non-fluorinated Analog
Tetrahydropyran-3-yl-ethanamine lacks fluorine; oxidative metabolism susceptibility may shift clearance profile
This Compound
Modulated lipophilicity via fluorine inductive effect; distinct LogP profile for permeability screening
Non-fluorinated Analog
Higher intrinsic LogP; lipophilicity-driven property differences may confound SAR interpretation
This Compound
Lower amine pKa and altered ring conformation; may affect protonation state and target engagement
Non-fluorinated Analog
Higher amine pKa; conformational and electronic mismatch may limit direct interchangeability in SAR
This Compound
C-F bond stability (~485 kJ/mol) supports core integrity during amine derivatization
Non-fluorinated Analog
C-H bonds (~413 kJ/mol) may not provide equivalent chemical inertness under varied reaction conditions

2-(4,4-Difluorooxan-3-yl)ethan-1-amine: Comparative Evidence


Metabolic Stability: Gem-Difluoro Motif

The 4,4-difluoro substitution in the tetrahydropyran ring is designed to block oxidative metabolism at this site, a common liability for unfluorinated cyclic ethers. Incorporation of a gem-difluoro unit into alicyclic scaffolds has been demonstrated to enhance metabolic stability without significantly increasing steric bulk, thereby supporting improved half-life and overall pharmacokinetic profiles . This class-level evidence directly supports the selection of 2-(4,4-difluorooxan-3-yl)ethan-1-amine over 2-(tetrahydropyran-3-yl)ethanamine, where the unsubstituted ring is susceptible to cytochrome P450-mediated oxidation. The C-F bond strength (approx. 485 kJ/mol) compared to C-H (approx. 413 kJ/mol) provides a thermodynamic basis for this resistance .

Metabolic Stability
Class-level
Gem-difluoro motif; C-F bond ~485 kJ/mol vs C-H ~413 kJ/mol
May support metabolic stability screening for lead optimization
Class-level inference from gem-difluoro alicyclic studies; compound-specific data to verify
Medicinal Chemistry Pharmacokinetics Drug Metabolism Bioisostere

Lipophilicity Modulation: Permeability & Solubility

The introduction of fluorine atoms adjacent to oxygen in the tetrahydropyran ring is known to reduce lipophilicity compared to non-fluorinated analogs or alkyl-substituted variants, due to the strong electron-withdrawing inductive effect of fluorine . The 4,4-difluoro substitution pattern in 2-(4,4-difluorooxan-3-yl)ethan-1-amine serves as a lipophilic bioisostere, offering a balanced LogP profile that is distinct from the higher LogP of 2-(tetrahydropyran-3-yl)ethanamine (estimated LogP ~0.5-1.0 for non-fluorinated) or the dramatically lower LogP of highly polar heterocycles . This modulation is critical for optimizing membrane permeability while maintaining aqueous solubility, a key trade-off in lead optimization.

Lipophilicity Profile
Class-level
4,4-Difluoro substitution modulates LogP via fluorine inductive effect; balanced permeability context
Supports ADME property screening and SAR exploration
Specific LogP/LogD values not reported; context-dependent interpretation
Medicinal Chemistry Physicochemical Properties ADME Lipophilicity

Conformation & pKa Modulation by 4,4-Difluoro

The gem-difluoro group at the 4-position of the tetrahydropyran ring induces a conformational bias distinct from the unsubstituted ring. Fluorination adjacent to the ring oxygen alters the anomeric effect and ring puckering preferences, which can influence the spatial orientation of the ethylamine side chain . Additionally, the strong electron-withdrawing effect of the 4,4-difluoro motif lowers the pKa of the primary amine compared to 2-(tetrahydropyran-3-yl)ethanamine. This pKa shift affects the protonation state at physiological pH, impacting passive diffusion and target binding [1]. These conformational and electronic differences are critical for structure-based drug design and cannot be replicated with non-fluorinated or mono-fluorinated tetrahydropyran amines.

pKa & Conformation
Class-level
Lower amine pKa inferred; altered ring conformation from gem-difluoro electronic effects
Supports target engagement and molecular recognition studies
Class-level inference based on electronic effects in saturated heterocycles; data to verify
Medicinal Chemistry Conformational Analysis pKa Structure-Activity Relationship

Synthetic Handle: Primary Amine with Orthogonal Reactivity

The primary amine group in 2-(4,4-difluorooxan-3-yl)ethan-1-amine provides a robust and versatile synthetic handle for further derivatization, including amide bond formation, reductive amination, and sulfonamide synthesis . This reactivity is standard for primary amines; however, the key differentiation lies in the orthogonality provided by the difluorooxane core. The strong C-F bonds are resistant to nucleophilic substitution under standard amination and acylation conditions, ensuring that the fluorinated ring remains intact during downstream chemistry . This contrasts with certain heterocyclic amines where ring-opening or degradation can occur under similar reaction conditions. The compound can be reliably incorporated into complex molecules via SN2 reactions, such as reacting 3-(2-bromoethyl)-4,4-difluorooxane with ammonia, demonstrating a well-established synthetic route .

Synthetic Versatility
Reported
Primary amine handle for acylation, reductive amination, and sulfonamide synthesis; difluorooxane core reported stable
Supports reliable derivatization in library synthesis workflows
Standard amine chemistry conditions; core integrity context-dependent
Organic Synthesis Medicinal Chemistry Amine Chemistry Building Blocks

Chemical Space Novelty: Unique Pharmacophore

2-(4,4-Difluorooxan-3-yl)ethan-1-amine occupies a distinct and relatively underexplored region of chemical space compared to more common amine building blocks such as piperidine, morpholine, or unsubstituted tetrahydropyran amines . The combination of a saturated oxygen heterocycle with a gem-difluoro motif and a flexible ethylamine linker creates a unique pharmacophore that cannot be accessed via simple substitution of commercial amine fragments [1]. This novelty is valuable for patentability and for exploring new SAR landscapes. Procurement of this specific scaffold enables research teams to differentiate their chemical series from competitors relying on saturated nitrogen heterocycles or non-fluorinated cyclic ethers [2].

Scaffold Novelty
Context-dependent
Distinct from piperidine, morpholine, and non-fluorinated tetrahydropyran amine building blocks
Supports IP generation and differentiated SAR exploration
Reported as underrepresented in commercial libraries; patent landscape review recommended
Medicinal Chemistry Chemical Space Pharmacophore Scaffold Hopping

2-(4,4-Difluorooxan-3-yl)ethan-1-amine: Application Scenarios


Lead Optimization for Metabolic Stability

In lead optimization campaigns where a tetrahydropyran-containing hit exhibits rapid clearance due to oxidative metabolism, 2-(4,4-difluorooxan-3-yl)ethan-1-amine serves as a direct bioisosteric replacement. The 4,4-difluoro motif is specifically designed to block CYP-mediated oxidation at the metabolically labile site, as supported by class-level evidence on gem-difluoro alicyclic units . Replacing 2-(tetrahydropyran-3-yl)ethanamine with this fluorinated analog in the scaffold can significantly extend in vivo half-life without substantially altering molecular shape or target binding. This application is critical for advancing compounds from in vitro hits to in vivo proof-of-concept studies.

SAR Studies: Probing pKa and Conformation

Researchers seeking to understand the impact of amine basicity and ring conformation on target engagement should utilize 2-(4,4-difluorooxan-3-yl)ethan-1-amine as a matched molecular pair with its non-fluorinated counterpart, 2-(tetrahydropyran-3-yl)ethanamine. The electron-withdrawing 4,4-difluoro group lowers the amine pKa and alters ring puckering preferences, providing a tool to deconvolute the contributions of electronic and conformational effects to biological activity . This comparative SAR approach yields actionable insights for further scaffold optimization.

Metabolically Stable Chemical Probes

For target validation studies requiring prolonged cellular or in vivo exposure, the enhanced metabolic stability conferred by the 4,4-difluoro motif is essential . Probes built on 2-(4,4-difluorooxan-3-yl)ethan-1-amine are less likely to undergo rapid degradation, ensuring sustained target engagement and more reliable pharmacodynamic readouts. This reduces confounding variables in phenotypic assays and target occupancy studies, leading to higher confidence in biological conclusions.

Library Synthesis: Novel & Patentable Chemical Matter

The distinct chemical space occupied by 2-(4,4-difluorooxan-3-yl)ethan-1-amine makes it an ideal building block for the parallel synthesis of diverse compound libraries . Its primary amine handle enables rapid diversification via amide coupling or reductive amination, while the robust difluorooxane core ensures chemical integrity throughout library production . Libraries derived from this scaffold are more likely to yield novel, patentable hits with favorable ADME profiles compared to libraries built from saturated nitrogen heterocycles or non-fluorinated cyclic ethers [1].

Application
Selection Property
Validation Focus
Metabolic stability lead optimization
4,4-Difluoro metabolic stability motif
In vitro microsomal stability comparison with non-fluorinated analog
pKa and conformation SAR studies
Electron-withdrawing gem-difluoro effect
Matched molecular pair analysis for target engagement
Target engagement probe design
Reported metabolic stability context
Cellular exposure and target occupancy endpoint review
Diverse compound library synthesis
Primary amine derivatization handle
Scaffold novelty assessment and IP landscape review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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